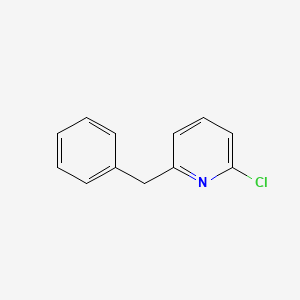

2-Benzyl-6-chloropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

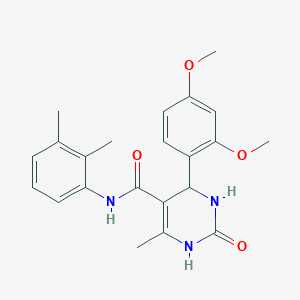

“2-Benzyl-6-chloropyridine” is a chemical compound with the linear formula C12H10N1Cl1 . It is a solid substance and appears as a pale-yellow to yellow-brown liquid .

Synthesis Analysis

The synthesis of “2-Benzyl-6-chloropyridine” has been discussed in a few papers . One method involves the use of 2-benzyloxypyridine, which delivers the active reagent in situ . The choice of solvent (toluene vs. trifluoro-toluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are also included .

Molecular Structure Analysis

The molecular structure of “2-Benzyl-6-chloropyridine” can be represented by the SMILES string ClC1=NC(CC2=CC=CC=C2)=CC=C1 . The InChI key for this compound is DQRSGDVQDDLJGP-UHFFFAOYSA-N .

Chemical Reactions Analysis

“2-Benzyl-6-chloropyridine” has been used as a reagent in the synthesis of benzyl ethers and esters . It releases an electrophilic benzyl species upon warming, which has been applied to the synthesis of benzyl ethers from alcohols for which other protocols were unsuitable .

Physical And Chemical Properties Analysis

“2-Benzyl-6-chloropyridine” is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Properties

- Antimicrobial Activity: 2-Benzyl-6-chloropyridine derivatives demonstrate significant antimicrobial properties. For instance, substituted benzylsulfanyl pyridine-2-carboxamides, synthesized from 4-chloropyridine-2-carboxylic acid, exhibit anti-tuberculosis activity against various mycobacterial strains, including multidrug-resistant strains of M. tuberculosis (Klimešová et al., 2012). Similarly, compounds synthesized from 2-chloropyridine-3-carboxylic acid show antimicrobial screening against various bacterial and fungal species (Patel & Shaikh, 2010).

Alzheimer's Disease Treatment

- Potential in Alzheimer's Therapy: 6-Chloro-pyridonepezils, which are chloropyridine-donepezil hybrids, show promise as cholinesterase inhibitors, potentially useful in the treatment of Alzheimer's disease. These compounds, synthesized from 2,6-dichloropyridine, demonstrate potent inhibitory activity against human acetylcholinesterase (hAChE) (Samadi et al., 2013).

Photodegradation and Environmental Impact

- Environmental Impact Study: Studies on the photodegradation of 2-chloropyridine in aqueous solutions are crucial for understanding its environmental impact. Research indicates that the genotoxicity of photolytically treated 2-chloropyridine aqueous solution fluctuates during treatment, with implications for water pollution and human health (Skoutelis et al., 2017).

Pharmaceutical Process Development

- Pharmaceutical Manufacturing: The compound is also involved in the development of pharmaceutical processes, such as in the multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This involves coupling ethyl 6-chloro-5-cyano-2-methylnicotinate with other compounds, showcasing the versatility of 2-Benzyl-6-chloropyridine derivatives in drug development (Andersen et al., 2013).

Safety And Hazards

“2-Benzyl-6-chloropyridine” is classified as a combustible solid . It is also classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, and Skin Irritant 2 . The safety information includes pictograms GHS07 and GHS09, and the signal word is "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye damage), and H410 (very toxic to aquatic life with long-lasting effects) .

Propiedades

IUPAC Name |

2-benzyl-6-chloropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-12-8-4-7-11(14-12)9-10-5-2-1-3-6-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRSGDVQDDLJGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-6-chloropyridine | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B2650421.png)

![1,3-dimethyl-5-((2,3,4-trifluorophenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2650423.png)

![Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(4-chlorophenyl)-1,3-dimethyl-](/img/structure/B2650424.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2650430.png)

![N-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-N-methylprop-2-ynamide](/img/structure/B2650434.png)

![3-Phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2650437.png)